Tegavivint

Catalog No.
S548512
CAS No.
1227637-23-1
M.F
C28H36N4O6S2
M. Wt
588.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tegavivint

CAS Number

1227637-23-1

Product Name

Tegavivint

IUPAC Name

N-[3,6-bis[(3,5-dimethylpiperidin-1-yl)sulfonyl]-10-nitrosoanthracen-9-yl]hydroxylamine

Molecular Formula

C28H36N4O6S2

Molecular Weight

588.7 g/mol

InChI

InChI=1S/C28H36N4O6S2/c1-17-9-18(2)14-31(13-17)39(35,36)21-5-7-23-25(11-21)28(30-34)26-12-22(6-8-24(26)27(23)29-33)40(37,38)32-15-19(3)10-20(4)16-32/h5-8,11-12,17-20,29,33H,9-10,13-16H2,1-4H3

InChI Key

OMWCXCBGEFHCTN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BC2059; BC-2059; BC 2059; tegavivint; Tegatrabetan

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5C[C@@H](C[C@@H](C5)C)C)NO)C

The exact mass of the compound Tegatrabetan is 588.20763 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tegavivint (BC2059) is a highly selective, first-in-class small molecule inhibitor of Transducin β-like protein 1 (TBL1), a critical scaffold protein in the canonical Wnt/β-catenin signaling pathway. Unlike traditional Wnt inhibitors that target upstream receptors or broadly block transcription, tegavivint specifically binds to the hydrophobic pocket of TBL1, disrupting its interaction with β-catenin. This targeted disruption exposes nuclear β-catenin to proteasomal degradation via the SCF complex while preserving membrane-bound and cytosolic β-catenin pools. For procurement and material selection, tegavivint serves as the definitive chemical probe for downstream, mutation-independent canonical Wnt inhibition, particularly in models characterized by activating CTNNB1 mutations where upstream inhibitors fail[1].

Substituting tegavivint with upstream Wnt pathway inhibitors (such as the Porcupine inhibitor LGK974) or alternative nuclear antagonists (such as the CBP-binding ICG-001 or PRI-724) compromises experimental integrity in specific oncogenic models. Upstream inhibitors are fundamentally ineffective in models harboring downstream CTNNB1 (β-catenin) activating mutations, as the pathway remains constitutively active independent of ligand-receptor interactions. Furthermore, while CBP antagonists like PRI-724 block β-catenin-mediated transcription, they do not induce the physical degradation of nuclear β-catenin. Tegavivint uniquely triggers the proteasomal clearance of nuclear β-catenin without disrupting TBL1's interactions with other critical complexes like NF-κB or NCoR, ensuring that researchers do not introduce confounding off-target transcriptional effects when isolating Wnt-specific phenotypes [REFS-1, REFS-2].

Nanomolar Potency and Nuclear β-Catenin Depletion vs. CBP Antagonists

In comparative evaluations of downstream Wnt inhibitors, tegavivint demonstrates superior potency and a distinct degradative mechanism. In acute myeloid leukemia (AML) cell lines, tegavivint induces apoptosis and depletes nuclear β-catenin levels at concentrations of 20-100 nM within 24 hours. In contrast, the standard CBP/β-catenin antagonist ICG-001 requires micromolar concentrations (IC50 ~3 μM) to inhibit transcription and fails to induce β-catenin degradation. This makes tegavivint the required reagent for assays demanding complete physical clearance of the oncogenic transcription factor rather than mere functional blockade [REFS-1, REFS-2].

Evidence DimensionEffective concentration for pathway inhibition / apoptosis
Target Compound DataTegavivint: 20-100 nM (induces β-catenin depletion)
Comparator Or BaselineICG-001: ~3 μM (transcriptional blockade only)
Quantified Difference~30- to 150-fold higher potency for tegavivint with a distinct degradative mechanism
ConditionsIn vitro AML cell lines (HL-60, MV4-11) and biochemical binding assays

Buyers must select tegavivint over CBP antagonists when the experimental design requires the physical degradation of nuclear β-catenin at nanomolar concentrations to avoid off-target toxicity.

Aqueous Solubility Constraints and Nanosuspension Requirements

Tegavivint exhibits extremely poor aqueous solubility (<0.25 μg/mL across pH 2-10), which presents a critical handling and formulation challenge for in vivo procurement. Generic aqueous vehicles or standard liposomal formulations fail to maintain stability and can cause severe toxicity or precipitation. Successful in vivo deployment requires advanced formulation strategies, such as wet-milled nanosuspensions utilizing 0.625% Poloxamer 188 and 10% sorbitol, which can stably deliver tegavivint at concentrations up to 25 mg/mL. Understanding this physicochemical limitation is essential for laboratories transitioning from in vitro to murine models, dictating the simultaneous procurement of specific polymeric surfactants [1].

Evidence DimensionAqueous solubility vs. Formulated capacity
Target Compound DataFormulated nanosuspension: 25 mg/mL
Comparator Or BaselineUnformulated API in water: <0.25 μg/mL
Quantified Difference100,000-fold increase in deliverable concentration via specialized nanosuspension
ConditionsPreclinical formulation development across pH 2-10

Procurement teams must account for the necessity of specialized excipients (e.g., Poloxamer 188) or nanomilling equipment when purchasing tegavivint for animal studies.

Selectivity for TBL1/β-catenin over NF-κB/NCoR Complexes

TBL1 is a scaffold protein that interacts with multiple transcription factors, including the NCoR/SMRT corepressor complex and the p65 subunit of NF-κB. Despite binding to the shared hydrophobic pocket of TBL1, tegavivint selectively disrupts only the TBL1/β-catenin complex. Biochemical assays confirm that tegavivint completely fails to disrupt the interaction of TBL1 with either NCoR/SMRT or NF-κB. This high degree of protein-protein interaction (PPI) selectivity ensures that tegavivint does not inadvertently suppress NF-κB signaling or alter basal corepressor activity [1].

Evidence DimensionDisruption of TBL1 binding complexes
Target Compound DataDisrupts TBL1/β-catenin complex
Comparator Or BaselineFails to disrupt TBL1/NCoR or TBL1/NF-κB complexes
Quantified DifferenceAbsolute selectivity for the Wnt-associated complex over orthogonal inflammatory/repressor complexes
ConditionsBiochemical protein complex disruption assays

Selecting tegavivint guarantees that researchers are isolating Wnt/β-catenin phenotypes without confounding their data through accidental NF-κB pathway inhibition.

Efficacy in Downstream CTNNB1-Mutated Models

In desmoid tumors and hepatocellular carcinomas (HCC), Wnt pathway hyperactivation is frequently driven by downstream exon 3 mutations in the CTNNB1 (β-catenin) gene. Upstream inhibitors, such as Porcupine inhibitors (e.g., LGK974), are completely inactive against these models because the mutation circumvents receptor-level regulation. Tegavivint, acting directly on the nuclear TBL1/β-catenin complex, maintains potent efficacy in these mutant models, demonstrating low nanomolar IC50 values and successfully reducing tumor burden in β-catenin exon 3 mutant HCC and desmoid tumor patient-derived xenografts (PDX). Laboratories working with CTNNB1-mutated cell lines must procure tegavivint or similar downstream agents, as standard upstream Wnt inhibitors will yield false-negative results [REFS-1, REFS-2].

Evidence DimensionEfficacy in CTNNB1 exon 3 mutated tumors
Target Compound DataActive (reduces tumor growth and nuclear β-catenin)
Comparator Or BaselineUpstream Porcupine inhibitors (e.g., LGK974): Inactive
Quantified DifferenceTegavivint retains full efficacy in downstream-mutated models where upstream inhibitors exhibit 0% target engagement
ConditionsExon 3 CTNNB1-mutant HCC and desmoid tumor in vivo models

Laboratories working with CTNNB1-mutated cell lines must procure tegavivint or similar downstream agents, as standard upstream Wnt inhibitors will yield false-negative results.

In Vivo Models of CTNNB1-Mutant Solid Tumors

Due to its ability to bypass upstream receptor mutations, tegavivint is the optimal chemical probe for studying desmoid tumors, osteosarcoma, and hepatocellular carcinoma (HCC) driven by exon 3 β-catenin mutations [1].

Wnt/β-Catenin vs. NF-κB Crosstalk Assays

Because tegavivint selectively disrupts TBL1/β-catenin without affecting TBL1/NF-κB interactions, it is highly recommended for complex immunological or oncological assays where isolating canonical Wnt signaling from inflammatory pathways is required [2].

Targeted Protein Degradation (TPD) Benchmark

As a small molecule that induces the proteasomal degradation of a specific nuclear transcription factor via the SCF complex, tegavivint serves as a valuable non-PROTAC benchmark for researchers studying endogenous protein degradation mechanisms[3].

Advanced Nanosuspension Formulation Testing

Given its extreme aqueous insolubility (<0.25 μg/mL), unformulated tegavivint API is an excellent rigorous stress-test compound for industrial formulation teams developing novel polymeric or nanomilled drug delivery systems for highly hydrophobic oncology assets [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

588.20762723 Da

Monoisotopic Mass

588.20762723 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

18AP231HUP

Wikipedia

N-[3,6-bis[[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonyl]-10-nitrosoanthracen-9-yl]hydroxylamine

Dates

Last modified: 08-15-2023
1: Fiskus W, Sharma S, Saha S, Shah B, Devaraj SG, Sun B, Horrigan S, Leveque C,  Zu Y, Iyer S, Bhalla KN. Pre-clinical efficacy of combined therapy with novel β-catenin antagonist BC2059 and histone deacetylase inhibitor against AML cells. Leukemia. 2014 Dec 8. doi: 10.1038/leu.2014.340. [Epub ahead of print] PubMed PMID: 25482131.

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